

# Vidofludimus Calcium: A Technical Overview of its Antiviral Activity Against Epstein-Barr Virus

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Vidofludimus**

Cat. No.: **B1631139**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Vidofludimus** calcium (formerly IMU-838) is an orally administered small molecule inhibitor of the host enzyme dihydroorotate dehydrogenase (DHODH).<sup>[1][2][3]</sup> While primarily being investigated for autoimmune diseases such as multiple sclerosis (MS) and inflammatory bowel disease, **Vidofludimus** calcium exhibits broad-spectrum antiviral activity.<sup>[1][3][4]</sup> This is attributed to its targeted action on the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells, including activated lymphocytes and virus-infected host cells.<sup>[1][5]</sup> There is a growing body of preclinical evidence demonstrating its potent activity against Epstein-Barr virus (EBV), a ubiquitous herpesvirus linked to various malignancies and suspected to be a contributing factor in autoimmune diseases like MS.<sup>[1][4][6][7]</sup> This technical guide provides an in-depth analysis of the available data on **Vidofludimus** calcium's anti-EBV activity, its mechanism of action, and the experimental protocols used to ascertain its efficacy.

## Core Mechanism of Action

**Vidofludimus** calcium's primary mechanism of action is the selective inhibition of DHODH, a key mitochondrial enzyme in the de novo pyrimidine synthesis pathway.<sup>[5]</sup> This pathway is crucial for the synthesis of pyrimidine nucleotides (uridine and cytidine), which are essential for DNA and RNA synthesis.

Highly metabolically active cells, such as activated T and B lymphocytes and virus-infected cells, have a high demand for pyrimidines to support rapid proliferation and viral replication.[\[1\]](#) [\[2\]](#)[\[8\]](#) By inhibiting DHODH, **Vidofludimus** calcium depletes the intracellular pyrimidine pool in these specific cell populations. This induces metabolic stress, leading to a cytostatic effect on activated immune cells and the inhibition of viral replication, which is highly dependent on host cell machinery.[\[1\]](#)[\[5\]](#)[\[7\]](#) Normal, non-proliferating cells are less affected as they can rely on the pyrimidine salvage pathway.[\[5\]](#) This selective action contributes to the drug's favorable safety profile.[\[2\]](#)

In addition to its DHODH-mediated effects, **Vidofludimus** calcium is also an activator of the nuclear receptor related 1 (Nurr1), a transcription factor associated with neuroprotective properties.[\[1\]](#)[\[2\]](#)[\[9\]](#) This dual mechanism, combining anti-inflammatory, antiviral, and neuroprotective effects, makes it a unique candidate for diseases like MS where both viral triggers and neurodegeneration are implicated.[\[1\]](#)[\[6\]](#)



[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Unexpected patterns of Epstein–Barr virus transcription revealed by a High throughput PCR array for absolute quantification of viral mRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. brightspotcdn.byu.edu [brightspotcdn.byu.edu]
- 3. filecache.investorroom.com [filecache.investorroom.com]
- 4. Quantitative Studies of Epstein-Barr Virus-Encoded MicroRNAs Provide Novel Insights into Their Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of an Improved Epstein-Barr Virus (EBV) Neutralizing Antibody Assay to Facilitate Development of a Prophylactic gp350-Subunit EBV Vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vidofludimus Calcium - Immunic Therapeutics [imux.com]
- 7. Safety and Efficacy of Vidofludimus Calcium in Patients Hospitalized with COVID-19: A Double-Blind, Randomized, Placebo-Controlled, Phase 2 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacologic Activation of Lytic Epstein-Barr Virus Gene Expression without Virion Production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. imux.com [imux.com]
- To cite this document: BenchChem. [Vidofludimus Calcium: A Technical Overview of its Antiviral Activity Against Epstein-Barr Virus]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1631139#vidofludimus-antiviral-activity-against-epstein-barr-virus>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)